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Compound of Interest

Compound Name: 4-Phenylcyclohexanone oxime

Cat. No.: B1296453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Phenylcyclohexanone oxime, a molecule of interest in synthetic and medicinal chemistry.

The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such

spectra.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for 4-
Phenylcyclohexanone oxime. This data is compiled from spectral databases and analysis of

structurally related compounds.

Table 1: ¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 9.0 - 10.0 Singlet (broad) 1H N-OH

7.15 - 7.35 Multiplet 5H Ar-H

2.80 - 3.00 Multiplet 1H CH (methine)

2.30 - 2.60 Multiplet 4H
CH₂ (adjacent to C=N

and CH)

1.70 - 2.00 Multiplet 4H CH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~ 158 - 162 C=N

~ 145 Ar-C (quaternary)

~ 128.5 Ar-CH

~ 126.5 Ar-CH

~ 126.0 Ar-CH

~ 45 CH

~ 35 CH₂

~ 28 CH₂

Solvent: CDCl₃

Table 3: IR Spectral Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3500 Broad O-H stretch (oxime)

~ 3000 - 3100 Medium C-H stretch (aromatic)

~ 2850 - 3000 Medium C-H stretch (aliphatic)

~ 1650 - 1690 Medium C=N stretch (oxime)[1]

~ 1450 - 1600 Medium to Strong C=C stretch (aromatic)

~ 930 - 960 Medium N-O stretch

~ 690 - 770 Strong
C-H bend (aromatic, out-of-

plane)

Table 4: Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Assignment

189 Moderate [M]⁺ (Molecular Ion)

172 Moderate [M-OH]⁺

117 High [C₉H₁₁]⁺

104 High [C₈H₈]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Phenylcyclohexanone oxime in

0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

300-600 MHz). For ¹³C NMR, broadband proton decoupling is typically used to simplify the

spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of 4-Phenylcyclohexanone oxime with anhydrous potassium

bromide (KBr) in a mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Data Acquisition: Place the prepared sample in the beam path of an FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 4-Phenylcyclohexanone oxime into the

mass spectrometer. Common techniques include direct infusion or via a gas chromatograph

(GC-MS) or liquid chromatograph (LC-MS).

Ionization: Utilize a suitable ionization method to generate gas-phase ions. Electron

Ionization (EI) is a common technique that causes fragmentation, providing structural

information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical

Ionization (CI) can be used to observe the molecular ion with less fragmentation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1296453?utm_src=pdf-body
https://www.benchchem.com/product/b1296453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound such as 4-Phenylcyclohexanone oxime.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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